N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide
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Overview
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, a quinoline moiety, and a thiophene group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://linkspringercom/article/101007/s41061-022-00365-x){{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinoline-2-carboxylic acid derivatives, while reduction could produce corresponding amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been demonstrated in various studies, making it a candidate for further development as an anticancer agent.
Medicine: The medicinal applications of this compound are promising, particularly in the field of oncology. Its ability to inhibit key signaling pathways in cancer cells suggests that it could be developed into a therapeutic agent for the treatment of various cancers.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a component in pharmaceutical formulations. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth. The exact molecular pathways involved are still under investigation, but the compound's dual inhibitory activity is a key factor in its antitumor properties.
Comparison with Similar Compounds
6-(difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)quinoline
Triazolothiadiazine derivatives
Uniqueness: N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide stands out due to its unique combination of structural elements, which contribute to its dual inhibitory activity and potential therapeutic applications. Unlike other similar compounds, it targets both c-Met and Pim-1, making it a more effective candidate for cancer treatment.
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS/c27-20(16-8-7-13-4-1-2-5-14(13)22-16)21-12-19-24-23-18-10-9-15(25-26(18)19)17-6-3-11-28-17/h1-11H,12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRDQTTXEYRQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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